
3-(Diethylaminomethyl)-5-methylisoxazole citrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Diethylaminomethyl)-5-methylisoxazole citrate is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The diethylaminomethyl group attached to the isoxazole ring further enhances its chemical reactivity and potential for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylaminomethyl)-5-methylisoxazole citrate typically involves the reaction of 5-methylisoxazole with diethylaminomethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield of the compound. Additionally, the use of automated purification systems can streamline the production process and ensure the consistent quality of the final product.
化学反応の分析
Types of Reactions
3-(Diethylaminomethyl)-5-methylisoxazole citrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diethylaminomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted isoxazole derivatives with various functional groups.
科学的研究の応用
3-(Diethylaminomethyl)-5-methylisoxazole citrate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(Diethylaminomethyl)-5-methylisoxazole citrate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in therapeutic effects.
類似化合物との比較
3-(Diethylaminomethyl)-5-methylisoxazole citrate can be compared with other similar compounds, such as:
Methylhexanamine: Both compounds contain an amine group, but methylhexanamine has a different structural framework and is primarily used as a stimulant.
Dimethylaminopropylamine: This compound also contains an amine group and is used in the production of surfactants and personal care products.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: This compound is used as a coupling agent in peptide synthesis and has different reactivity compared to this compound.
The uniqueness of this compound lies in its isoxazole ring structure and the presence of the diethylaminomethyl group, which confer distinct chemical and biological properties.
特性
CAS番号 |
971-62-0 |
|---|---|
分子式 |
C15H24N2O8 |
分子量 |
360.36 g/mol |
IUPAC名 |
2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[(5-methyl-1,2-oxazol-3-yl)methyl]azanium |
InChI |
InChI=1S/C9H16N2O.C6H8O7/c1-4-11(5-2)7-9-6-8(3)12-10-9;7-3(8)1-6(13,5(11)12)2-4(9)10/h6H,4-5,7H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChIキー |
FEZXUJRFFSBRGT-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CC1=NOC(=C1)C.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Carbamoylsulfonyl)phenethyl][(5-methylisoxazol-3-yl)carbonyl]ammonium chloride](/img/structure/B13787331.png)
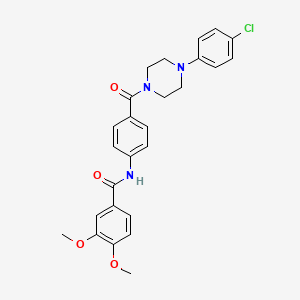
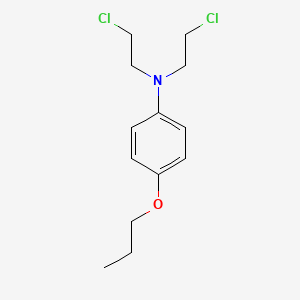
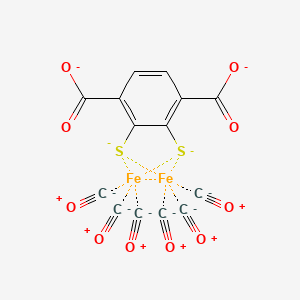
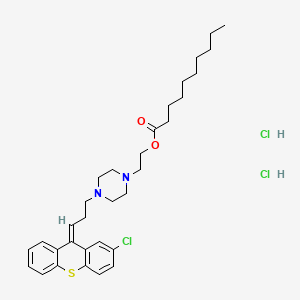
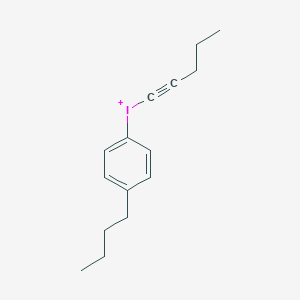
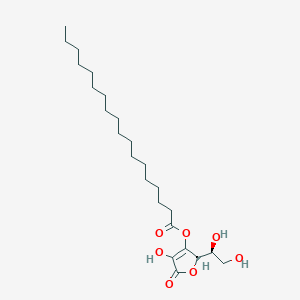
![2,2'-Isopropylidenebis[4,6-dibromophenol]](/img/structure/B13787380.png)
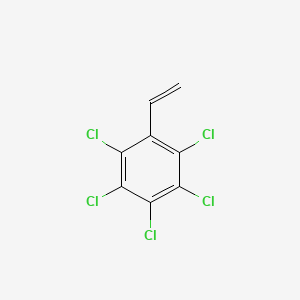
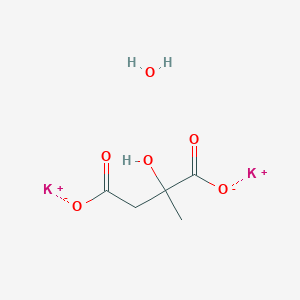
![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787395.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13787396.png)

![Acetaldehyde,[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-5-YL)oxy]-](/img/structure/B13787407.png)
